molecular formula C8H9NO2 B1437963 3-Ethylisonicotinic acid CAS No. 4080-54-0

3-Ethylisonicotinic acid

Cat. No. B1437963
CAS RN: 4080-54-0
M. Wt: 151.16 g/mol
InChI Key: AIELWRZUDWJQFM-UHFFFAOYSA-N
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Description

3-Ethylisonicotinic acid (3-EINA) is a derivative of nicotinic acid, a water-soluble vitamin that plays a role in energy metabolism. It has a CAS Number of 4080-54-0 and a molecular weight of 151.16 .


Molecular Structure Analysis

The molecular formula of 3-Ethylisonicotinic acid is C8H9NO2 . The density is 1.2±0.1 g/cm3, and the boiling point is 368.5±22.0 °C at 760 mmHg .


Physical And Chemical Properties Analysis

3-Ethylisonicotinic acid is a solid at room temperature . It has a molecular weight of 151.16 . The density is 1.2±0.1 g/cm3, and the boiling point is 368.5±22.0 °C at 760 mmHg .

Scientific Research Applications

1. Neuroprotective and Antidepressant Effects

3-Ethylisonicotinic acid, as part of the broader category of omega-3 fatty acids, has been studied for its potential neuroprotective and antidepressant effects. In a study examining the effects of ethyl-eicosapentaenoic acid (EPA) in treatment-resistant depression, significant improvement in symptoms and structural brain changes were observed, suggesting its role in enhancing neuronal integrity (Puri et al., 2001).

2. Impact on Inflammatory and Immune Responses

Omega-3 fatty acids, including ethyl-EPA, have shown potential in modulating inflammatory and immune responses. A study demonstrated that ethyl-EPA supplementation significantly reduced stress and anxiety behavior in rats induced by interleukin (IL)-1beta, a proinflammatory cytokine (Song et al., 2003). This indicates its potential utility in managing inflammation-related disorders.

3. Role in Ethylene Signaling and Plant Defense

In the context of plant biology, studies have highlighted the role of compounds related to ethylene, a phytohormone, in plant defense mechanisms. Ethylene signaling is essential in various systemic induced defense responses in plants, showing the potential application of ethyl derivatives in enhancing plant resilience (Broekaert et al., 2006).

4. Applications in Neurological Disorders

EPA derivatives have been explored for their efficacy in neurological disorders such as Huntington's disease. A study investigating the use of ethyl-EPA in Huntington's disease showed beneficial motor and MRI changes, suggesting its therapeutic potential in neurodegenerative conditions (Puri et al., 2002).

Safety And Hazards

3-Ethylisonicotinic acid has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . It is recommended to handle this compound with care to avoid potential hazards.

properties

IUPAC Name

3-ethylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-6-5-9-4-3-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIELWRZUDWJQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30665681
Record name 3-Ethylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylisonicotinic acid

CAS RN

4080-54-0
Record name 3-Ethylisonicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4080-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2.7 g of 3-ethyl isonicotinonitrile, 1.63 g of sodium hydroxide, 20 ml of ethanol and 20 ml of water was heated to reflux for five hours. The reaction mixture was cooled to room temperature, and concentrated under reduced pressure. 3 M hydrochloric acid was added so that pH of the resultant residue became about 3, which was concentrated under reduced pressure again. To the resultant solid, 50 ml of ethanol was added and heated to reflux for five minutes, followed by hot filtration. To the solid collected by filtration, the same operation was carried out by using 50 ml each of ethanol. Combined filtrates were concentrated to give 2.49 g of 3-ethyl isonicotinic acid.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
LN Yakhontov, EI Lapan, MV Rubtsov - Chemistry of Heterocyclic …, 1967 - Springer
… It has already been mentioned that the hydrazide of 3-ethylisonicotinic acid (XII) underwent a normal Curtius reaction with the formation of ethyl-N(3-ethyl-4-pyridyl)urethane while the …
Number of citations: 1 link.springer.com
BSB Gxoyiya - 2007 - core.ac.uk
… ethylation of isonicotinic acid methyl ester 7a with dipropionyl peroxide (prepared from propionic anhydride, H2S04 and 60% H202) to form the 2-ethyl- and 3-ethylisonicotinic acid …
Number of citations: 2 core.ac.uk
A Jackson, NDV Wilson, AJ Gaskell… - Journal of the Chemical …, 1969 - pubs.rsc.org
The syntheses of the racemic forms of the indole alkaloids dasycarpidone (2b), 3-epi-dasycarpidone (2c), uleine (2a), and 3-epi-uleine (2d) together with that of 3-de-ethyldascarpidone (…
Number of citations: 44 pubs.rsc.org
MS Allen - 1971 - search.proquest.com
In this section is presented an investigation into the structure of an unstable intermediate which had previously been found to be produced during cyclisations of a tricyclic conjugated …
Number of citations: 0 search.proquest.com
DIC Scopes - 1973 - search.proquest.com
… Thus, in this case the bromo-acid (99; R=H) was considered to be the prime objective and this in turn was envisaged as being derivable from 3-ethylisonicotinic acid.The preparation of …
Number of citations: 0 search.proquest.com
A Jackson, AJ Gaskell, NDV Wilson… - Chemical …, 1968 - pubs.rsc.org
… Oxidation4 of 3-ethyl-Cmethylpyridine (IIa) with selenium dioxide in refluxing pyridine gave 3-ethylisonicotinic acid (IIb) in 72% yield (mp 198-200"). …
Number of citations: 9 pubs.rsc.org

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